![molecular formula C18H18N2O4 B2569308 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879455-38-6](/img/structure/B2569308.png)
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol
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Overview
Description
The compound “2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains methoxy (-OCH3) and phenyl (C6H5) groups, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The methoxy and phenyl groups, for example, might participate in reactions like demethylation or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Scientific Research Applications
Anticancer Therapeutics
Compounds with the 3,4-dimethoxyphenyl group have been identified as potential therapeutic agents exhibiting potent anticancer properties . The presence of the pyrazole moiety, which is known for its biological activity, could enhance the compound’s efficacy in cancer treatment. Research could focus on the compound’s ability to inhibit cancer cell growth, induce apoptosis, and its potential use in targeted cancer therapies.
Antibacterial and Antifungal Agents
The structural features of this compound suggest it could be effective as an antibacterial and antifungal agent. Studies could explore its mechanism of action, spectrum of activity against various bacterial and fungal strains, and its potential to address antibiotic resistance .
Anti-inflammatory Applications
The compound’s molecular structure indicates that it may act as an anti-inflammatory agent. Scientific research could investigate its effectiveness in reducing inflammation, its role in cytokine modulation, and its therapeutic potential in treating chronic inflammatory diseases .
Immunological Modulators
Derivatives of tetrahydroquinoline, which is structurally related to the compound , have been used as immunological modulators. Research could be directed towards understanding how this compound modulates immune responses and its potential applications in autoimmune diseases and immunotherapy .
Neuroprotective Agents
Given the compound’s potential anti-inflammatory effects, it could also be studied as a neuroprotective agent. Research could focus on its ability to protect neuronal cells from damage, its impact on neuroinflammation, and its potential use in treating neurodegenerative disorders .
Material Science and Nanotechnology
The compound could be utilized in the field of material science and nanotechnology. Its unique chemical structure may contribute to the development of new materials with specific properties or functions. Research could explore its incorporation into nanosystems for drug delivery, imaging, or as a building block for complex molecular structures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-12-5-6-13(15(21)9-12)18-14(10-19-20-18)11-4-7-16(23-2)17(8-11)24-3/h4-10,21H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJOIANNBUJCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-methoxyphenol |
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